NESS 0327

Description

Structure

3D Structure

Properties

IUPAC Name |

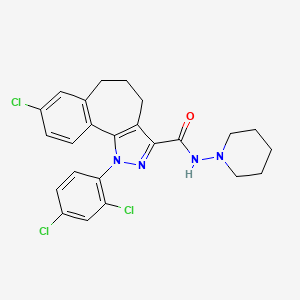

12-chloro-3-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl3N4O/c25-16-7-9-18-15(13-16)5-4-6-19-22(24(32)29-30-11-2-1-3-12-30)28-31(23(18)19)21-10-8-17(26)14-20(21)27/h7-10,13-14H,1-6,11-12H2,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXBPZJQQSNIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=NN(C3=C2CCCC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439851 | |

| Record name | NESS 0327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494844-07-4 | |

| Record name | 8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinylbenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494844-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NESS-0327 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494844074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NESS 0327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NESS-0327 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BQI2J97I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Potent and Selective CB1 Receptor Antagonism of NESS 0327: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of NESS 0327, a highly potent and selective antagonist of the Cannabinoid Receptor 1 (CB1). This compound, chemically identified as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], has demonstrated significant promise in preclinical research as a tool to investigate the endocannabinoid system.[3][4] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's pharmacological profile, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Neutral Antagonist with High Affinity and Selectivity

This compound functions as a potent and selective antagonist for the CB1 receptor.[5][6][7] Its primary mechanism involves binding to the CB1 receptor with exceptionally high affinity, thereby blocking the receptor and preventing its activation by cannabinoid agonists like WIN 55,212-2.[6][8] Unlike inverse agonists, which induce a conformational state of the receptor that leads to an opposite functional response, this compound appears to be a neutral antagonist.[5] This means it blocks the receptor without producing any physiological effect on its own.[5]

The remarkable selectivity of this compound for the CB1 receptor over the CB2 receptor is a key feature, with studies showing a selectivity of over 60,000-fold.[3][4][9] This high degree of selectivity minimizes off-target effects and makes this compound a precise tool for studying CB1 receptor-mediated physiological and pathological processes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Ki (Inhibition Constant) |

| This compound | CB1 | 350 ± 5 fM |

| This compound | CB2 | 21 ± 0.5 nM |

| SR 141716A (Rimonabant) | CB1 | 1.8 ± 0.075 nM |

| SR 141716A (Rimonabant) | CB2 | 514 ± 30 nM |

Data sourced from Ruiu et al., 2003.[3][4][9]

Table 2: In Vitro and In Vivo Functional Antagonist Activity of this compound

| Assay Type | Parameter | Value |

| Mouse Vas Deferens Functional Assay | pA2 | 12.46 ± 0.23 |

| In Vivo Antinociception (Tail-Flick Test) | ID50 | 0.042 ± 0.01 mg/kg i.p. |

| In Vivo Antinociception (Hot-Plate Test) | ID50 | 0.018 ± 0.006 mg/kg i.p. |

Data sourced from Ruiu et al., 2003.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow of the experiments used to characterize its antagonist activity.

Figure 1: CB1 Receptor Signaling Pathway and this compound's Point of Intervention.

Figure 2: Experimental Workflow for Characterizing this compound's Antagonist Activity.

Detailed Experimental Protocols

The characterization of this compound involved several key experiments to determine its binding affinity and functional antagonist properties.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from tissues or cells expressing the target receptor (e.g., mouse forebrain for CB1, mouse spleen for CB2) are prepared by homogenization and centrifugation.[9]

-

Competitive Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP 55,940) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or a reference compound).[9]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as an antagonist at the CB1 receptor.

Methodology:

-

Membrane Preparation: Membranes from a tissue rich in CB1 receptors (e.g., rat cerebellum) are prepared.[3][4]

-

Assay Setup: The membranes are incubated in a buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Agonist Stimulation: A CB1 receptor agonist (e.g., WIN 55,212-2) is added to stimulate the receptor, which in turn activates G-proteins and promotes the binding of [35S]GTPγS.

-

Antagonist Treatment: To test the antagonist effect, this compound is pre-incubated with the membranes before the addition of the agonist.

-

Termination and Filtration: The reaction is stopped, and the membranes are collected by rapid filtration.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: An antagonist will inhibit the agonist-stimulated increase in [35S]GTPγS binding in a concentration-dependent manner. The results from the study showed that this compound on its own did not stimulate [35S]GTPγS binding but effectively antagonized the stimulation produced by WIN 55,212-2.[3][4]

Mouse Isolated Vas Deferens Assay

Objective: To determine the functional antagonist potency (pA2) of this compound in a physiological tissue preparation.

Methodology:

-

Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution.

-

Electrical Stimulation: The tissue is subjected to electrical stimulation, which causes contractions.

-

Agonist Effect: A cannabinoid agonist (WIN 55,212-2) is added to the bath, which inhibits the electrically evoked contractions by acting on presynaptic CB1 receptors.

-

Antagonist Effect: this compound is added at various concentrations prior to the agonist to determine its ability to prevent the agonist-induced inhibition of contractions.

-

Data Analysis: The pA2 value is calculated from the Schild plot, which provides a measure of the antagonist's potency. A high pA2 value indicates high antagonist potency. This compound was found to have a pA2 value of 12.46.[8]

In Vivo Antinociception Assays (Tail-Flick and Hot-Plate Tests)

Objective: To evaluate the in vivo efficacy of this compound in blocking the antinociceptive effects of a cannabinoid agonist.

Methodology:

-

Animal Model: Mice are used as the in vivo model.

-

Drug Administration: A CB1 agonist (WIN 55,212-2) is administered to the mice to induce an antinociceptive (pain-relieving) effect. This compound is administered prior to the agonist to assess its antagonist activity.

-

Nociceptive Testing:

-

Tail-Flick Test: A beam of heat is focused on the mouse's tail, and the latency to flick the tail away is measured.

-

Hot-Plate Test: The mouse is placed on a heated surface, and the time it takes for the mouse to show a response (e.g., licking its paws or jumping) is recorded.

-

-

Data Analysis: The dose of this compound that reduces the antinociceptive effect of the agonist by 50% (ID50) is determined. The in vivo studies demonstrated that this compound effectively antagonized the antinociceptive effects of WIN 55,212-2 in both tests.[3][4]

Pharmacokinetics and Bioavailability

While detailed pharmacokinetic data for this compound is not extensively published, the primary research suggests that the compound may have poor central bioavailability.[9] This observation is based on the discrepancy between its extremely high in vitro binding affinity (in the femtomolar range) and its in vivo potency (in the mg/kg range), which was only about 10 times higher than that of SR 141716A, a compound with a much lower in vitro affinity.[9] Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a powerful research tool characterized by its ultra-high affinity and exceptional selectivity for the CB1 cannabinoid receptor. It functions as a neutral antagonist, effectively blocking the receptor without intrinsic activity. The comprehensive in vitro and in vivo studies outlined in this guide provide a solid foundation for its use in elucidating the complex roles of the endocannabinoid system in health and disease. Further investigation into its pharmacokinetic properties will be crucial for its potential development in therapeutic applications.

References

- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NESS-0327 - Wikipedia [en.wikipedia.org]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Redirecting [linkinghub.elsevier.com]

NESS 0327: A Comprehensive Technical Guide to a Highly Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NESS 0327, a potent and highly selective antagonist for the cannabinoid receptor type 1 (CB1). This compound, chemically identified as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1]cyclohepta[1,2-c]pyrazole-3-carboxamide], has demonstrated significant potential in preclinical research due to its remarkable affinity and selectivity for the CB1 receptor over the CB2 receptor.[2][3] This document details its binding profile, functional activity, and the experimental protocols utilized in its characterization.

Core Data Summary

The following tables summarize the key quantitative data that define the pharmacological profile of this compound, primarily in comparison to the well-characterized antagonist/inverse agonist, SR 141716A.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki Value |

| This compound | CB1 | 350 ± 5 fM [2][4] |

| CB2 | 21 ± 0.5 nM [2][4] | |

| SR 141716A | CB1 | 1.8 ± 0.075 nM[2][4] |

| CB2 | 514 ± 30 nM[2][4] |

Table 2: Receptor Selectivity

| Compound | Selectivity Ratio (Ki CB2 / Ki CB1) |

| This compound | >60,000-fold [2][4][5] |

| SR 141716A | ~285-fold[2][4] |

Table 3: In Vitro Functional Activity

| Assay | Compound | Parameter | Value |

| Mouse Vas Deferens | This compound | pA2 | 12.46 ± 0.23[2][3][4] |

| [35S]GTPγS Binding | This compound | Agonist Activity | No concentration-dependent stimulation[2][4] |

| SR 141716A | Inverse Agonist Activity | 21 ± 2% inhibition of basal binding at 1 µM[4] |

Table 4: In Vivo Antagonist Activity

| Test | Agonist | Compound | ID50 Value |

| Tail-Flick | WIN 55,212-2 | This compound | 0.042 ± 0.01 mg/kg i.p.[2][3][4] |

| Hot-Plate | WIN 55,212-2 | This compound | 0.018 ± 0.006 mg/kg i.p.[2][3][4] |

Signaling Pathways and Functional Implications

This compound acts as a neutral antagonist, meaning it blocks the CB1 receptor without producing a physiological effect on its own, unlike inverse agonists which reduce constitutive receptor activity.[6] This property is particularly valuable for dissecting the physiological roles of agonist-driven CB1 receptor activation from its basal signaling. The primary mechanism of action involves blocking the canonical G-protein coupled signaling cascade initiated by endocannabinoids or synthetic agonists.

Caption: Canonical CB1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

This protocol determines the binding affinity of this compound for CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

Caption: Workflow for the competitive radioligand binding assay.

Methodology:

-

Tissue Preparation: Male CD1 mice are sacrificed, and forebrains (for CB1) or spleens (for CB2) are rapidly removed and homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3.0 mM MgCl2).[3]

-

Assay Conditions: Binding assays are performed using 0.5 nM [3H]CP 55,940 as the radioligand.[4]

-

Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of this compound at 30°C.

-

Separation: Bound and free radioligand are separated by rapid filtration through Whatman GF/B glass fiber filters.

-

Data Analysis: The concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing insight into the agonist or antagonist nature of a compound.

Methodology:

-

Membrane Preparation: Membranes from rat cerebella are prepared.[2]

-

Assay Buffer: The assay is conducted in a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/ml BSA.

-

Reaction Mixture: Membranes are incubated with 0.05 nM [35S]GTPγS, 30 µM GDP, and either this compound alone or in the presence of the agonist WIN 55,212-2.[4] Stock solutions are prepared in DMSO, with a final concentration <0.01%.[4]

-

Incubation and Termination: The reaction is incubated and then terminated by filtration.

-

Analysis: The amount of [35S]GTPγS bound to the membranes is quantified. This compound was shown to not stimulate binding on its own but to antagonize the stimulation caused by WIN 55,212-2.[2][4]

Mouse Vas Deferens Assay

This ex vivo functional assay assesses the ability of this compound to antagonize the inhibitory effects of a CB1 agonist on electrically induced muscle contractions.

Caption: Logical flow of the mouse vas deferens functional assay.

Methodology:

-

Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath.

-

Stimulation: Tissues are subjected to electrical field stimulation to induce twitch contractions.

-

Agonist Effect: The CB1 agonist WIN 55,212-2 is added, which concentration-dependently inhibits the twitch contractions.[4]

-

Antagonism: In separate experiments, tissues are pre-incubated with this compound before the addition of WIN 55,212-2.

-

Data Analysis: The ability of this compound to shift the concentration-response curve of WIN 55,212-2 to the right is measured. The pA2 value is calculated from a Schild plot, which quantifies the antagonist's potency. A slope not significantly different from unity suggests competitive antagonism.[4]

In Vivo Antinociception Assays (Tail-Flick and Hot-Plate)

These assays evaluate the ability of this compound to block the pain-relieving (antinociceptive) effects of a CB1 agonist in live animals.

Methodology:

-

Animal Model: Male CD1 mice are used.[4]

-

Drug Administration: this compound is administered intraperitoneally (i.p.). The CB1 agonist WIN 55,212-2 is administered subcutaneously (s.c.).[2]

-

Tail-Flick Test: A radiant heat source is focused on the mouse's tail, and the latency to flick the tail away is measured.

-

Hot-Plate Test: The mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.

-

Antagonism Protocol: Mice are pre-treated with various doses of this compound before being administered WIN 55,212-2. The tests are conducted at the time of peak agonist effect.

-

Data Analysis: The dose of this compound required to reduce the antinociceptive effect of WIN 55,212-2 by 50% (ID50) is calculated. It was noted that this compound did not show any antinociceptive activity on its own.[4]

Conclusion

This compound is a powerful research tool characterized by its exceptionally high affinity and selectivity for the CB1 receptor.[2] Its profile as a neutral antagonist distinguishes it from first-generation CB1 blockers like SR 141716A, making it particularly suitable for studies aiming to isolate the effects of agonist-mediated CB1 activation. The comprehensive data from binding, in vitro functional, and in vivo assays confirm its identity as a potent and selective CB1 antagonist. Researchers and drug development professionals can leverage this information and the detailed protocols herein for advanced studies in the endocannabinoid system.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. apexbt.com [apexbt.com]

- 6. NESS-0327 - Wikipedia [en.wikipedia.org]

NESS 0327: A Deep Dive into the Pharmacology of a Potent and Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

NESS 0327, with the chemical name N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a synthetic compound that has garnered significant interest in the field of cannabinoid research.[3][4] It is recognized as an exceptionally potent and selective antagonist for the cannabinoid receptor type 1 (CB1).[3][5] The CB1 receptor, a G protein-coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in a variety of physiological processes, including pain perception, appetite, and mood.[2][6] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its binding characteristics, functional activity, and effects in both in vitro and in vivo models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the cannabinoid field.

Core Pharmacology

Binding Affinity and Selectivity

This compound exhibits an exceptionally high binding affinity for the CB1 receptor, with a reported Ki value of 350 fM.[1][3] This potent binding is significantly greater than that of the well-known CB1 antagonist/inverse agonist rimonabant (B1662492) (SR141716A).[3] Furthermore, this compound demonstrates remarkable selectivity for the CB1 receptor over the cannabinoid receptor type 2 (CB2), with a selectivity ratio exceeding 60,000-fold.[3][4][7] This high degree of selectivity minimizes off-target effects and makes this compound a precise tool for investigating CB1 receptor function.

| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Selectivity (CB2 Ki / CB1 Ki) |

| This compound | 350 ± 5 fM[3] | 21 ± 0.5 nM[3] | > 60,000[3] |

| SR141716A (rimonabant) | 1.8 ± 0.075 nM[3] | 514 ± 30 nM[3] | ~285[3] |

Functional Activity: A Neutral Antagonist Profile

A key characteristic of this compound is its classification as a neutral antagonist.[5] Unlike inverse agonists, which inhibit the basal, constitutive activity of a receptor, neutral antagonists bind to the receptor without affecting its basal signaling.[5] They exclusively block the action of agonists.[5] Studies have shown that this compound does not stimulate G-protein activation (as measured by [35S]GTPγS binding) on its own, indicating a lack of inverse agonist activity.[3][4] However, it effectively antagonizes the stimulation of [35S]GTPγS binding induced by CB1 receptor agonists like WIN 55,212-2.[3][4]

In Vitro Pharmacology

[35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation. In membranes prepared from rat cerebellum, this compound alone did not produce a concentration-dependent stimulation of [35S]GTPγS binding.[3][4] However, it effectively antagonized the increase in [35S]GTPγS binding stimulated by the cannabinoid agonist WIN 55,212-2.[3][4]

Mouse Vas Deferens Assay

The mouse vas deferens is a classical isolated tissue preparation used to assess the functional activity of cannabinoid receptor ligands. Agonists of the CB1 receptor inhibit electrically evoked contractions of this tissue. This compound was shown to antagonize the inhibitory effects of WIN 55,212-2 on these contractions, with a reported pA2 value of 12.46 ± 0.23.[3][4] The pA2 value is a measure of the potency of a competitive antagonist.

| In Vitro Assay | Agonist | Effect of this compound | Quantitative Measure |

| [35S]GTPγS Binding | WIN 55,212-2 | Antagonism of agonist-stimulated binding[3][4] | - |

| Mouse Vas Deferens | WIN 55,212-2 | Antagonism of agonist-induced inhibition of contractions[3][4] | pA2 = 12.46 ± 0.23[3] |

In Vivo Pharmacology

Antagonism of Agonist-Induced Antinociception

The in vivo efficacy of this compound as a CB1 receptor antagonist has been demonstrated in rodent models of nociception. The cannabinoid agonist WIN 55,212-2 produces antinociceptive effects in the tail-flick and hot-plate tests. This compound, when administered intraperitoneally (i.p.), dose-dependently antagonized these effects.[3][4]

| Nociceptive Test | Agonist | Effect of this compound | ID50 of this compound (mg/kg, i.p.) |

| Tail-Flick Test | WIN 55,212-2 (2 mg/kg, s.c.) | Antagonism of antinociceptive effect[3][4] | 0.042 ± 0.01[3] |

| Hot-Plate Test | WIN 55,212-2 (2 mg/kg, s.c.) | Antagonism of antinociceptive effect[3][4] | 0.018 ± 0.006[3] |

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway and this compound Antagonism

The CB1 receptor primarily couples to the Gi/o family of G proteins.[6] Agonist binding to the CB1 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels.[6] this compound, as a neutral antagonist, binds to the CB1 receptor and prevents the agonist from binding and initiating this signaling cascade.

Caption: CB1 receptor signaling and antagonism by this compound.

Experimental Workflow for Characterizing this compound

The pharmacological characterization of a novel compound like this compound typically follows a structured workflow, progressing from initial binding studies to functional in vitro and in vivo assays.

Caption: Workflow for the pharmacological characterization of this compound.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors, or from rodent brain tissue.

-

Radioligand (e.g., [3H]CP55,940).

-

This compound and a reference compound (e.g., SR141716A).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radioligand with varying concentrations of this compound and the membrane preparation in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM WIN 55,212-2).

-

Calculate the specific binding and determine the IC50 value of this compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as an antagonist at the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing CB1 receptors or from rodent brain tissue (e.g., cerebellum).

-

[35S]GTPγS.

-

GDP.

-

CB1 receptor agonist (e.g., WIN 55,212-2).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubate the membranes with this compound for a set period.

-

Add the CB1 agonist, GDP, and [35S]GTPγS to the reaction mixture.

-

Incubate to allow for G protein activation (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Basal binding is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

To determine antagonist activity, measure the ability of increasing concentrations of this compound to inhibit the agonist-stimulated [35S]GTPγS binding.

Mouse Vas Deferens Assay

Objective: To evaluate the functional antagonism of this compound in an isolated tissue preparation.

Materials:

-

Male mice.

-

Organ bath system with electrodes for electrical field stimulation.

-

Krebs-Henseleit solution.

-

CB1 receptor agonist (e.g., WIN 55,212-2).

-

This compound.

-

Force-displacement transducer and recording system.

Procedure:

-

Isolate the vasa deferentia from male mice and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Apply electrical field stimulation to elicit twitch contractions.

-

Once a stable baseline of contractions is achieved, add the CB1 agonist in a cumulative manner to generate a concentration-response curve for the inhibition of contractions.

-

In a separate set of experiments, pre-incubate the tissues with a fixed concentration of this compound before generating the agonist concentration-response curve.

-

The antagonist effect of this compound is observed as a rightward shift in the agonist's concentration-response curve.

-

Calculate the pA2 value from the Schild plot to quantify the antagonist potency.

Hot-Plate and Tail-Flick Tests

Objective: To assess the in vivo antagonist activity of this compound against agonist-induced antinociception.

Materials:

-

Mice or rats.

-

Hot-plate apparatus.

-

Tail-flick analgesia meter.

-

CB1 receptor agonist (e.g., WIN 55,212-2).

-

This compound.

-

Vehicle for drug administration.

Procedure:

-

Hot-Plate Test:

-

Place the animal on a heated surface (e.g., 55°C) and measure the latency to a nociceptive response (e.g., paw licking or jumping).

-

Administer the vehicle or this compound, followed by the CB1 agonist at a predetermined time interval.

-

Measure the response latency at various time points after drug administration.

-

An increase in latency indicates an antinociceptive effect. The ability of this compound to block the agonist-induced increase in latency demonstrates its antagonist activity.

-

-

Tail-Flick Test:

-

Focus a beam of radiant heat onto the animal's tail and measure the time it takes for the animal to flick its tail away from the heat source.

-

Administer the vehicle or this compound, followed by the CB1 agonist.

-

Measure the tail-flick latency at different time points.

-

Antagonism is demonstrated by the prevention of the agonist-induced increase in tail-flick latency.

-

-

For both tests, calculate the ID50 of this compound, which is the dose required to reduce the maximal effect of the agonist by 50%.

Conclusion

This compound is a powerful pharmacological tool for the investigation of the endocannabinoid system. Its ultra-high affinity and selectivity for the CB1 receptor, combined with its neutral antagonist profile, make it an ideal ligand for dissecting the physiological and pathological roles of this important receptor. The comprehensive data from in vitro and in vivo studies clearly establish this compound as a potent and specific CB1 receptor antagonist. This technical guide provides a detailed summary of its pharmacological properties and the experimental methodologies used for its characterization, offering a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The Bioassay of Cannabinoids Using the Mouse Isolated Vas Deferens | Springer Nature Experiments [experiments.springernature.com]

- 5. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pa2online.org [pa2online.org]

- 7. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

NESS 0327: A Technical Guide to Binding Affinity and Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

NESS 0327, chemically identified as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a highly potent and selective antagonist for the cannabinoid receptor type 1 (CB1).[3][4][5] Its exceptional affinity and selectivity for the CB1 receptor over the CB2 receptor have established it as a critical tool in cannabinoid research. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, complete with detailed experimental protocols and visual representations of key biological pathways and experimental procedures.

Binding Affinity of this compound

This compound demonstrates sub-picomolar affinity for the CB1 receptor, making it one of the most potent antagonists identified to date. Its high selectivity is crucial for dissecting the specific roles of the CB1 receptor in various physiological and pathological processes.

Quantitative Binding Data

The following table summarizes the equilibrium binding constants (Ki) for this compound and the reference compound SR 141716A at both CB1 and CB2 receptors. The data is derived from competitive radioligand binding assays.[3][4][6]

| Compound | Receptor | Ki (Inhibition Constant) | Selectivity (CB2 Ki / CB1 Ki) |

| This compound | CB1 | 350 ± 5 fM [3][4] | >60,000-fold [3][4] |

| CB2 | 21 ± 0.5 nM [3][4] | ||

| SR 141716A | CB1 | 1.8 ± 0.075 nM[3] | ~285-fold[3][4] |

| CB2 | 514 ± 30 nM[3] |

Binding Kinetics of this compound

As of the latest available scientific literature, specific kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for this compound have not been reported. Research has primarily focused on its high equilibrium binding affinity (Ki).

Functional Activity

This compound acts as a neutral antagonist at the CB1 receptor, meaning it blocks the receptor without producing an intrinsic effect on its own.[5] This is in contrast to inverse agonists, which suppress the basal activity of the receptor. Functional assays have confirmed the antagonistic properties of this compound.

Quantitative Functional Data

| Assay | Parameter | Value | Description |

| [³⁵S]GTPγS Binding Assay | Agonist Stimulation | No concentration-dependent stimulation[3][4] | Indicates lack of agonist activity. |

| Antagonism | Antagonized WIN 55,212-2-stimulated [³⁵S]GTPγS binding[3][4] | Confirms antagonist behavior at the G-protein level. | |

| Mouse Vas Deferens Assay | pA₂ value | 12.46 ± 0.23[4] | High antagonist potency in a functional tissue-based assay. |

| In Vivo Antinociception | ID₅₀ (Tail-flick test) | 0.042 ± 0.01 mg/kg i.p.[3][4] | Effective in blocking agonist-induced analgesia. |

| ID₅₀ (Hot-plate test) | 0.018 ± 0.006 mg/kg i.p.[3][4] | Further confirmation of in vivo antagonist activity. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound.

Radioligand Competitive Binding Assay

This protocol is adapted from the methods described for the characterization of this compound.[3]

1. Membrane Preparation:

- Mouse forebrain (for CB1) or spleen (for CB2) tissues are homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂).

- The homogenate is centrifuged at low speed to remove nuclei and large debris.

- The supernatant is then centrifuged at high speed to pellet the membranes.

- The membrane pellet is washed and resuspended in fresh TME buffer.

- Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

- The assay is performed in a final volume of 1 ml containing TME buffer with 5 mg/ml bovine serum albumin (BSA).

- Membrane homogenate (approximately 15-20 µg of protein) is incubated with a fixed concentration of the radioligand [³H]CP 55,940.

- A range of concentrations of the competing ligand (this compound or other test compounds) is added.

- Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM WIN 55,212-2).

- The mixture is incubated at 30°C for 60 minutes.

- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

- Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

- The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

- IC₅₀ values are determined by non-linear regression analysis of the competition curves.

- Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor.

1. Membrane Preparation:

- Rat cerebellar membranes are prepared similarly to the radioligand binding assay protocol.

2. Assay Procedure:

- Membranes (5-10 µg of protein) are incubated in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.

- GDP (30 µM) is added to the membranes and pre-incubated.

- This compound is added at various concentrations, either alone or in the presence of a CB1 agonist (e.g., WIN 55,212-2).

- The reaction is initiated by the addition of [³⁵S]GTPγS (0.05 nM).

- The mixture is incubated at 30°C for 60 minutes.

- The assay is terminated by rapid filtration, and the bound radioactivity is measured.

3. Data Analysis:

- The ability of this compound to stimulate [³⁵S]GTPγS binding on its own is assessed.

- The antagonistic effect is determined by the rightward shift of the agonist concentration-response curve in the presence of this compound.

Visualizations

CB1 Receptor Signaling Pathway and Antagonism by this compound

Caption: CB1 receptor signaling pathway and its blockade by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for the radioligand competitive binding assay.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow for the [³⁵S]GTPγS functional binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. rndsystems.com [rndsystems.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NESS-0327 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Intricacies of CB1 Receptor Function with NESS 0327: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NESS 0327, a powerful and highly selective antagonist of the Cannabinoid Receptor 1 (CB1). By elucidating the experimental methodologies and key findings associated with this compound, we aim to equip researchers with the knowledge to effectively utilize this compound as a tool to probe the multifaceted functions of the CB1 receptor.

Introduction to this compound

This compound, chemically known as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a research compound that acts as an exceptionally potent and selective antagonist for the CB1 receptor.[3][4] Unlike some other CB1 antagonists, such as rimonabant, this compound is characterized as a neutral antagonist, meaning it blocks the receptor without producing a physiological effect of its own at higher doses.[3] Its remarkable affinity and selectivity make it an invaluable tool for dissecting the physiological and pathological roles of the CB1 receptor.

The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, where it plays a crucial role in modulating neurotransmitter release, pain perception, appetite, and memory.[1][5] Understanding the signaling pathways and functional consequences of CB1 receptor activation and inhibition is paramount for the development of novel therapeutics for a range of disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data that underscore the potency and selectivity of this compound.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki | Selectivity (CB1 vs. CB2) | Reference |

| This compound | CB1 | 350 ± 5 fM | >60,000-fold | [4][6][7] |

| CB2 | 21 ± 0.5 nM | [4][6][7] | ||

| SR 141716A (Rimonabant) | CB1 | 1.8 ± 0.075 nM | ~285-fold | [4][6][7] |

| CB2 | 514 ± 30 nM | [4][6][7] |

Table 2: In Vitro Functional Activity

| Assay | Compound | Agonist | Parameter | Value | Reference |

| [35S]GTPγS Binding | This compound | WIN 55,212-2 | Antagonism | Antagonized agonist-stimulated binding | [4][6] |

| This compound | - | Basal Activity | No effect on basal binding | [6] | |

| Mouse Vas Deferens | This compound | WIN 55,212-2 | pA2 | 12.46 ± 0.23 | [4][6][7] |

Table 3: In Vivo Antagonist Activity

| Assay | Agonist | This compound ID50 (mg/kg, i.p.) | Reference |

| Tail-Flick Test | WIN 55,212-2 (2 mg/kg, s.c.) | 0.042 ± 0.01 | [4][6][7] |

| Hot-Plate Test | WIN 55,212-2 (2 mg/kg, s.c.) | 0.018 ± 0.006 | [4][6][7] |

CB1 Receptor Signaling Pathways

The CB1 receptor primarily couples to Gi/o proteins.[5] Its activation initiates a cascade of intracellular events that modulate neuronal activity. This compound, by blocking the binding of agonists, prevents the initiation of these signaling pathways.

Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Caption: Workflow for Radioligand Binding Assay to Determine this compound Affinity.

Methodology:

-

Tissue Preparation: Brains (minus cerebellum for CB1) and spleens (for CB2) are homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2).[6][7]

-

Incubation: Membranes are incubated with a radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) and various concentrations of this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation and is used to assess the agonist or antagonist properties of a compound.

Methodology:

-

Membrane Preparation: Rat cerebellar membranes are prepared.[6]

-

Incubation: Membranes are incubated with [35S]GTPγS, GDP, and the test compound (this compound) in the presence or absence of a CB1 agonist (WIN 55,212-2).[4][6]

-

Filtration and Quantification: The amount of [35S]GTPγS bound to the G proteins is quantified by liquid scintillation counting after filtration.[6]

-

Analysis: An increase in [35S]GTPγS binding indicates agonist activity. This compound was shown to not stimulate basal [35S]GTPγS binding, indicating a lack of agonist activity.[4][6] It did, however, antagonize the stimulation of binding caused by WIN 55,212-2.[4][6]

Mouse Vas Deferens Assay

This ex vivo functional assay assesses the ability of a compound to modulate neurotransmitter release.

Methodology:

-

Tissue Preparation: The vas deferens from a mouse is isolated and mounted in an organ bath containing Krebs-Henseleit solution.[6]

-

Stimulation: The tissue is electrically stimulated to induce contractions.

-

Drug Application: The CB1 agonist WIN 55,212-2 is added, which inhibits the electrically induced contractions.[6]

-

Antagonism Measurement: this compound is then added in the presence of the agonist to determine its ability to reverse the agonist-induced inhibition. The pA2 value is calculated to quantify the antagonist potency.[4][6]

In Vivo Antinociception Assays (Tail-Flick and Hot-Plate Tests)

These assays are used to evaluate the in vivo efficacy of this compound in blocking the analgesic effects of a CB1 agonist.

Caption: Workflow for In Vivo Antinociception Assays.

Methodology:

-

Animal Dosing: Mice are pre-treated with this compound (intraperitoneally, i.p.) or vehicle.[6] After a set time, they are administered the CB1 agonist WIN 55,212-2 (subcutaneously, s.c.) to induce antinociception (pain relief).[4][6]

-

Tail-Flick Test: The latency of the mouse to flick its tail away from a radiant heat source is measured.

-

Hot-Plate Test: The latency of the mouse to show a pain response (e.g., licking a paw or jumping) on a heated surface is measured.[4][6]

-

Data Analysis: The ability of this compound to reverse the increase in pain latency caused by WIN 55,212-2 is quantified, and the dose that produces 50% of the maximal inhibitory effect (ID50) is calculated.[4][6]

Conclusion

This compound stands out as a preeminent tool for the study of CB1 receptor pharmacology and physiology. Its ultra-high affinity, remarkable selectivity over the CB2 receptor, and its nature as a neutral antagonist provide researchers with a precise instrument to block CB1 receptor activity without the confounding effects of inverse agonism. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for the design and interpretation of experiments aimed at further unraveling the complex roles of the endocannabinoid system in health and disease.

References

- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NESS-0327 - Wikipedia [en.wikipedia.org]

- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

NESS 0327: A Technical Guide for Studying Endocannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NESS 0327, a potent and highly selective antagonist for the cannabinoid CB1 receptor. This document details its binding characteristics, functional effects, and the experimental protocols for its characterization, offering a comprehensive resource for researchers utilizing this compound to investigate the endocannabinoid system.

Core Compound Characteristics

This compound, chemically known as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a powerful tool for probing the physiological and pathological roles of the CB1 receptor.[3] It distinguishes itself from other antagonists like rimonabant (B1662492) by exhibiting purely neutral antagonist properties, meaning it blocks the receptor without producing an independent physiological effect, thus avoiding the complexities of inverse agonism.[4]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and functional antagonism.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki | Reference |

| This compound | CB1 | 350 ± 5 fM | [3][5] |

| CB2 | 21 ± 0.5 nM | [3][5] | |

| SR 141716A (Rimonabant) | CB1 | 1.8 ± 0.075 nM | [3][5] |

| CB2 | 514 ± 30 nM | [3][5] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Receptor Selectivity

| Compound | CB1/CB2 Selectivity Ratio | Reference |

| This compound | >60,000-fold | [3][5][6][7] |

| SR 141716A (Rimonabant) | 285-fold | [3][5] |

Selectivity Ratio: Calculated from the ratio of Ki values (Ki CB2 / Ki CB1).

Table 3: In Vitro Functional Antagonism

| Assay | Agonist | This compound pA2 | Reference |

| Mouse Vas Deferens | WIN 55,212-2 | 12.46 ± 0.23 | [3][5][8] |

pA2: A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 4: In Vivo Antagonist Activity

| Test | Agonist | This compound ID50 (mg/kg, i.p.) | Reference |

| Tail-flick | WIN 55,212-2 (2 mg/kg, s.c.) | 0.042 ± 0.01 | [3][5][8] |

| Hot-plate | WIN 55,212-2 (2 mg/kg, s.c.) | 0.018 ± 0.006 | [3][5][8] |

ID50: The dose of a drug that produces 50% of its maximal effect, in this case, the dose required to antagonize the agonist's effect by 50%.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. web.mousephenotype.org [web.mousephenotype.org]

- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Tail flick test - Wikipedia [en.wikipedia.org]

The Role of NESS 0327 in Neuroscience Research: A Technical Guide

An In-depth Examination of a High-Affinity CB1 Receptor Antagonist for Researchers, Scientists, and Drug Development Professionals.

Introduction

NESS 0327 is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1), playing a significant role in neuroscience research.[1][2] The endocannabinoid system, with its primary psychoactive receptor, CB1, is a key modulator of numerous physiological processes, including pain perception, appetite, and mood. The development of selective antagonists like this compound has provided researchers with a powerful tool to investigate the intricate functions of this system. This technical guide offers a comprehensive overview of this compound, its pharmacological properties, key experimental findings, and detailed protocols for its use in neuroscience research. A critical aspect of this compound's pharmacological profile is its classification as a neutral antagonist, distinguishing it from inverse agonists like rimonabant.[1][2] This means that this compound blocks the CB1 receptor without producing a physiological effect of its own, making it a valuable tool for dissecting the endogenous activity of the cannabinoid system.[1] To date, no clinical studies have been conducted on this compound.

Pharmacological Profile of this compound

This compound, with the chemical name N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[3][4]cyclohepta[1,2-c]pyrazole-3-carboxamide], is distinguished by its exceptional affinity and selectivity for the CB1 receptor.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound, primarily derived from the seminal work of Ruiu et al. (2003).

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 350 ± 5 fM | CB1 | [5] |

| 21 ± 0.5 nM | CB2 | [5] | |

| Selectivity | >60,000-fold for CB1 over CB2 | - | [5] |

| Functional Antagonism | Value | Assay | Reference |

| pA2 | 12.46 ± 0.23 | Mouse Vas Deferens | [4][5] |

| ID50 (vs. WIN 55,212-2) | 0.018 ± 0.006 mg/kg (i.p.) | Hot-Plate Test | [4][5] |

| 0.042 ± 0.01 mg/kg (i.p.) | Tail-Flick Test | [4][5] |

Key In Vitro and In Vivo Experiments

The characterization of this compound has been established through a series of well-defined in vitro and in vivo experiments that have elucidated its mechanism of action and functional effects.

In Vitro Characterization

-

Radioligand Binding Assays: These assays were fundamental in determining the high binding affinity and selectivity of this compound for the CB1 receptor over the CB2 receptor.

-

[35S]GTPγS Binding Assays: This functional assay demonstrated that this compound acts as a neutral antagonist. It was shown to antagonize the stimulation of [35S]GTPγS binding by the CB1 agonist WIN 55,212-2 without affecting basal binding levels, in contrast to inverse agonists which would decrease basal binding.[5]

-

Mouse Vas Deferens Assay: In this ex vivo preparation, this compound effectively antagonized the inhibitory effects of the cannabinoid agonist WIN 55,212-2 on electrically evoked contractions, providing a functional measure of its antagonist potency.[4][5][7]

In Vivo Characterization

-

Hot-Plate and Tail-Flick Tests: These rodent models of nociception were used to demonstrate the in vivo efficacy of this compound as a CB1 antagonist. This compound was shown to dose-dependently reverse the antinociceptive effects of the cannabinoid agonist WIN 55,212-2.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

-

Mouse forebrain membranes

-

[3H]CP 55,940 (radioligand)

-

This compound (test compound)

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA)

-

Wash buffer (50 mM Tris-HCl, pH 7.4, and 0.5% BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare mouse forebrain membranes by homogenization and centrifugation.

-

Incubate the membranes (50 µg of protein) with various concentrations of this compound and a fixed concentration of [3H]CP 55,940 (e.g., 0.5 nM).

-

Incubate for 90 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2).

-

Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as a neutral antagonist at the CB1 receptor.

Materials:

-

Rat cerebellar membranes

-

[35S]GTPγS (radiolabeled GTP analog)

-

GDP (Guanosine diphosphate)

-

WIN 55,212-2 (CB1 agonist)

-

This compound (test compound)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 100 mM NaCl, and 1 mM EDTA)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare rat cerebellar membranes by homogenization and centrifugation.

-

Pre-incubate the membranes (10 µg of protein) with this compound for 15 minutes at 30°C in the assay buffer containing GDP (10 µM).

-

Add [35S]GTPγS (0.1 nM) and various concentrations of the agonist WIN 55,212-2.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.

-

Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

To test for neutral antagonist properties, incubate membranes with this compound alone and measure [35S]GTPγS binding against basal levels.

Mouse Vas Deferens Assay

Objective: To determine the functional antagonist potency (pA2) of this compound.

Materials:

-

Male mice

-

Krebs-Henseleit solution (118.2 mM NaCl, 4.75 mM KCl, 1.19 mM KH2PO4, 25.0 mM NaHCO3, 11.0 mM glucose, and 2.54 mM CaCl2), bubbled with 95% O2 and 5% CO2.[4]

-

Organ bath with stimulating electrodes

-

Isotonic transducer

-

WIN 55,212-2 (CB1 agonist)

-

This compound (test compound)

Procedure:

-

Isolate the vas deferens from a male mouse and mount it in an organ bath containing Krebs-Henseleit solution at 37°C.[4]

-

Electrically stimulate the tissue to induce twitch contractions.

-

Once a stable baseline of contractions is achieved, generate a cumulative concentration-response curve for the agonist WIN 55,212-2.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

-

Generate a second concentration-response curve for WIN 55,212-2 in the presence of this compound.

-

Repeat with different concentrations of this compound.

-

Calculate the pA2 value from the Schild plot, which quantifies the antagonist potency.

Hot-Plate and Tail-Flick Tests

Objective: To evaluate the in vivo antagonist effect of this compound on cannabinoid-induced antinociception.

Materials:

-

Male mice

-

Hot-plate apparatus

-

Tail-flick apparatus

-

WIN 55,212-2 (CB1 agonist)

-

This compound (test compound)

-

Vehicle solutions for drug administration

Procedure:

-

Drug Administration: Administer this compound (intraperitoneally, i.p.) or its vehicle to the mice. After a predetermined time (e.g., 20 minutes), administer WIN 55,212-2 (subcutaneously, s.c.) or its vehicle.[8]

-

Hot-Plate Test:

-

Place the mouse on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

-

Tail-Flick Test:

-

Focus a beam of radiant heat onto the ventral surface of the mouse's tail.

-

Measure the latency for the mouse to flick its tail away from the heat source.

-

A cut-off time is also employed in this test.

-

-

Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE). The ability of this compound to reduce the %MPE of WIN 55,212-2 is a measure of its in vivo antagonist activity. The ID50 (the dose of antagonist that reduces the agonist effect by 50%) is then calculated.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of the CB1 receptor and the experimental workflows for characterizing this compound.

Caption: CB1 Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

References

- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 2. support.harvardapparatus.com [support.harvardapparatus.com]

- 3. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

preliminary studies using NESS 0327

An In-Depth Technical Guide to Preliminary Studies of NESS 0327

Introduction

This compound is a synthetic, high-affinity antagonist for the cannabinoid CB1 receptor, notable for its exceptional potency and selectivity.[1] First synthesized and characterized by Ruiu et al. in 2003, it has emerged as a critical tool in cannabinoid research. Unlike earlier antagonists such as rimonabant (B1662492) (SR 141716A), this compound demonstrates a significantly higher selectivity for the CB1 receptor over the CB2 receptor and acts as a neutral antagonist, meaning it blocks the receptor without inducing an inverse agonist effect on its own.[1][2] This property makes it invaluable for distinguishing between agonist-driven receptor activity and constitutive, ligand-independent signaling.[2][3]

This technical guide provides a comprehensive overview of the foundational preliminary studies on this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a quantitative summary of key findings, and visualizations of relevant biological pathways and workflows.

Quantitative Data Summary

The initial characterization of this compound yielded critical data on its binding affinity, selectivity, and functional antagonism in both in vitro and in vivo models. These findings are summarized below for direct comparison with the widely used antagonist SR 141716A.

Table 1: Receptor Binding Affinity and Selectivity

| Compound | CB1 Receptor Ki | CB2 Receptor Ki | Selectivity (CB1 vs. CB2) |

| This compound | 350 ± 5 fM[3][4] | 21 ± 0.5 nM[2][3][4] | >60,000-fold[2][4] |

| SR 141716A | 1.8 ± 0.075 nM[3][4] | 514 ± 30 nM[2][3][4] | ~285-fold[2][4] |

Table 2: In Vitro and In Vivo Functional Antagonism

| Assay | Test Parameter | Agonist Used | This compound Result |

| Mouse Vas Deferens | Functional Antagonism (pA₂) | WIN 55,212-2 | 12.46 ± 0.23[2][3][4] |

| Tail-Flick Test | Antinociception (ID₅₀) | WIN 55,212-2 (2 mg/kg s.c.) | 0.042 ± 0.01 mg/kg i.p.[2][3][4] |

| Hot-Plate Test | Antinociception (ID₅₀) | WIN 55,212-2 (2 mg/kg s.c.) | 0.018 ± 0.006 mg/kg i.p.[2][3][4] |

| [³⁵S]GTPγS Binding | Basal Activity | N/A | No effect on basal binding[2][4][5] |

Signaling Pathways and Logical Relationships

Visual diagrams are essential for conceptualizing the mechanism of action and experimental designs. The following diagrams illustrate the CB1 receptor signaling pathway, the workflow of key experiments, and the comparative selectivity of this compound.

Caption: CB1 receptor signaling cascade and points of intervention.

Caption: Experimental workflow for in vivo antinociception studies.

Caption: Workflow for the competitive radioligand binding assay.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by Ruiu et al. (2003).[2]

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Tissue Preparation :

-

Male CD1 mice are sacrificed by cervical dislocation.

-

For CB1 receptors, brains (minus cerebellum) are rapidly removed. For CB2 receptors, spleens are removed.

-

Tissues are homogenized in 20 volumes (w/v) of ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).

-

The homogenate is centrifuged at 40,000 x g for 10 minutes. The resulting pellet is resuspended in fresh TME buffer and centrifuged again.

-

The final pellet is resuspended in TME buffer containing 0.1% bovine serum albumin (BSA) to yield the membrane preparation.

-

-

Binding Reaction :

-

The assay is performed in a final volume of 0.5 mL.

-

Each tube contains:

-

100 µL of membrane suspension.

-

50 µL of [³H]CP 55,940 (a high-affinity cannabinoid agonist radioligand).

-

50 µL of varying concentrations of this compound or other competing ligands.

-

TME buffer with 0.1% BSA to reach the final volume.

-

-

Non-specific binding is determined in the presence of a high concentration (1 µM) of WIN 55,212-2.

-

The mixture is incubated at 30°C for 90 minutes.

-

-

Data Collection and Analysis :

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

IC₅₀ values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

Mouse Vas Deferens Functional Assay

This ex vivo assay measures the functional antagonism of this compound against a CB1 agonist.

-

Preparation :

-

The vas deferens is dissected from a male CD1 mouse and mounted in a 10-mL organ bath.

-

The bath contains Krebs-Henseleit solution (118.2 mM NaCl, 4.75 mM KCl, 1.19 mM KH₂PO₄, 25.0 mM NaHCO₃, 11.0 mM glucose, and 2.54 mM CaCl₂) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[2]

-

An initial tension of 0.5 g is applied to the tissue.

-

-

Procedure :

-

The tissue is stimulated electrically to induce twitch contractions.

-

A cumulative concentration-response curve is generated for the agonist WIN 55,212-2, which inhibits these contractions via CB1 activation.

-

The protocol is repeated after pre-incubating the tissue with a fixed concentration of this compound (e.g., 0.1, 1, or 10 nM) for 20 minutes.[2]

-

-

Data Analysis :

-

The dose-response curve for WIN 55,212-2 is expected to shift to the right in the presence of this compound.

-

The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis. A high pA₂ value indicates high antagonist potency.[2]

-

In Vivo Antinociception Assays (Hot-Plate and Tail-Flick)

These assays assess the ability of this compound to block the pain-relieving (antinociceptive) effects of a cannabinoid agonist in live animals.

-

Animal Handling and Dosing :

-

Male CD1 mice are used for all experiments.

-

This compound (or its vehicle) is administered via intraperitoneal (i.p.) injection.

-

Twenty minutes after this compound administration, the cannabinoid agonist WIN 55,212-2 (2 mg/kg) is administered subcutaneously (s.c.).[2]

-

-

Testing Procedure :

-

Hot-Plate Test : The mouse is placed on a surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded. A cut-off time is used to prevent tissue damage.

-

Tail-Flick Test : A beam of high-intensity light is focused on the mouse's tail. The time taken for the mouse to "flick" its tail away from the heat source is measured.

-

Measurements are taken at baseline (before drug administration) and at set time points after WIN 55,212-2 injection (e.g., 30, 60, and 120 minutes).[2]

-

-

Data Analysis :

-

The data are expressed as the percentage of the maximum possible effect (%MPE).

-

The ID₅₀ value (the dose of this compound required to reduce the agonist's effect by 50%) is calculated.

-

Statistical significance is determined using a two-way analysis of variance (ANOVA) followed by a post hoc test.[2]

-

Conclusion

The preliminary studies of this compound firmly established it as a superior antagonist for the CB1 receptor compared to its predecessors. Its key attributes—sub-picomolar affinity for CB1, over 60,000-fold selectivity against CB2, and its behavior as a neutral antagonist in functional assays—make it an exceptionally precise pharmacological tool.[2][4][6] The data and protocols outlined in this guide summarize the foundational work that has enabled further exploration into the nuanced roles of the endocannabinoid system in health and disease.

References

- 1. NESS-0327 - Wikipedia [en.wikipedia.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling the Neuronal Impact of NESS 0327: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of NESS 0327 on neuronal activity, providing a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols. This compound is a potent and highly selective antagonist for the cannabinoid CB1 receptor, a key component of the endocannabinoid system involved in regulating a wide array of physiological processes.[1][2]

Core Mechanism of Action

This compound functions as a neutral antagonist of the CB1 receptor.[2] This means it binds to the receptor with high affinity, effectively blocking the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous agonists (such as THC or synthetic cannabinoids like WIN 55,212-2), without initiating a biological response on its own.[2][3] Unlike inverse agonists, which suppress the basal activity of the receptor, this compound simply obstructs agonist-induced signaling.[2] The CB1 receptor is a G-protein coupled receptor (GPCR) of the Gi/o type.[4] Its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels), and activation of the mitogen-activated protein (MAP) kinase pathway.[4] By blocking the CB1 receptor, this compound prevents these downstream signaling events from occurring in the presence of an agonist.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 350 ± 5 fM | [3][5] |

| CB2 | 21 ± 0.5 nM | [3][5] | |

| Selectivity | CB1 vs. CB2 | >60,000-fold | [3][5] |

Table 1: Receptor Binding Affinity and Selectivity of this compound. This table highlights the exceptional potency and selectivity of this compound for the CB1 receptor over the CB2 receptor.

| Assay | Parameter | Value | Reference |

| Mouse Vas Deferens | pA2 | 12.46 ± 0.23 | [3][5] |

| Tail-Flick Test | ID50 | 0.042 ± 0.01 mg/kg i.p. | [3][5] |

| Hot-Plate Test | ID50 | 0.018 ± 0.006 mg/kg i.p. | [3][5] |

Table 2: In Vitro and In Vivo Functional Antagonism of this compound. This table presents data on the functional ability of this compound to antagonize the effects of the CB1 agonist WIN 55,212-2 in both isolated tissue and live animal models. The pA2 value is a measure of antagonist potency, while the ID50 values represent the dose required to inhibit 50% of the agonist's effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the CB1 receptor and the workflows of key experiments used to characterize this compound.

Caption: CB1 receptor signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for the [35S]GTPγS binding assay.

Caption: In vivo experimental workflow for the hot-plate antinociception test.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.[3]

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Tissue Preparation: Brains (minus cerebellum for CB1) and spleens (for CB2) are rapidly removed from male CD1 mice and homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, and 3 mM MgCl2). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh TME buffer.

-

Assay Procedure: The membrane preparations are incubated with a radiolabeled cannabinoid agonist (e.g., [3H]CP 55,940) and varying concentrations of this compound. The incubation is carried out at 30°C for 60 minutes.

-

Data Analysis: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., WIN 55,212-2). The IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

-

Objective: To assess the functional activity of this compound as an antagonist at the CB1 receptor.

-